![molecular formula C7H10N2O2 B13973241 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione CAS No. 4705-53-7](/img/structure/B13973241.png)
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diazabicyclo[331]nonane-2,4-dione is a bicyclic compound that features a unique structure with two nitrogen atoms and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione involves a [3+2] cycloaddition reaction. This method typically includes the reaction of azomethine ylides with activated alkenes, followed by reduction and lactamization . The reaction conditions often involve the use of aldehydes, amines, and activated alkenes under controlled temperatures and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The [3+2] cycloaddition method mentioned above could be adapted for industrial-scale production with appropriate modifications to the reaction setup and purification processes.
Chemical Reactions Analysis
Types of Reactions
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to other forms, such as alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its structural features, it is explored for its potential as a pharmacophore in drug design.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3,9-Diazabicyclo[3.3.1]nonane-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrogen atoms in the bicyclic structure can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane-2,6-dione: This compound shares a similar bicyclic structure but differs in the position of the dione functionality.
1,4-Diazabicyclo[2.2.2]octane:
9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound includes sulfur atoms in its structure, which can significantly alter its reactivity and applications.
Uniqueness
3,9-Diazabicyclo[3.3.1]nonane-2,4-dione is unique due to its specific arrangement of nitrogen atoms and dione functionality. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Properties
CAS No. |
4705-53-7 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3,9-diazabicyclo[3.3.1]nonane-2,4-dione |
InChI |
InChI=1S/C7H10N2O2/c10-6-4-2-1-3-5(8-4)7(11)9-6/h4-5,8H,1-3H2,(H,9,10,11) |
InChI Key |
JSSFMYFXDIRYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)NC(=O)C(C1)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,4-Thiadiazol-2-amine, 5-[(1,1-dimethylethyl)thio]-](/img/structure/B13973167.png)
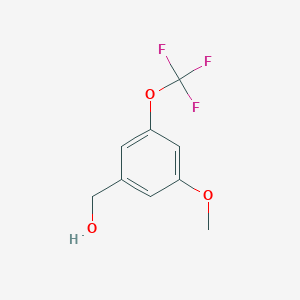

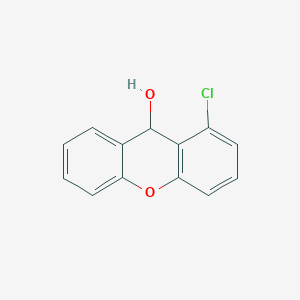
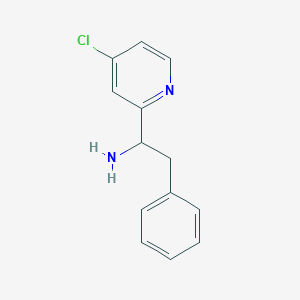
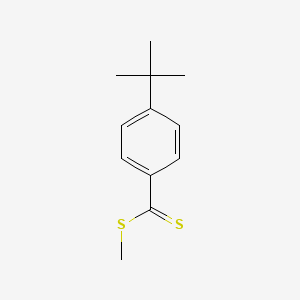
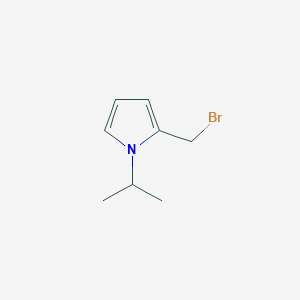
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)

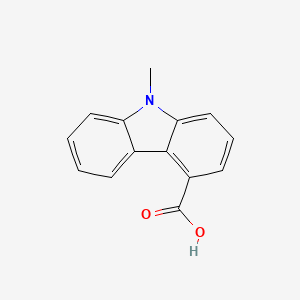

![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
